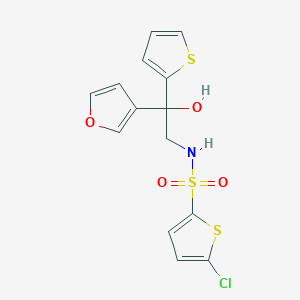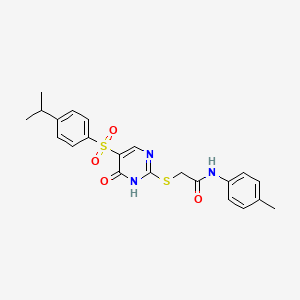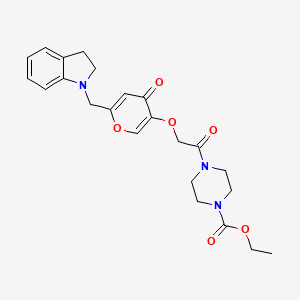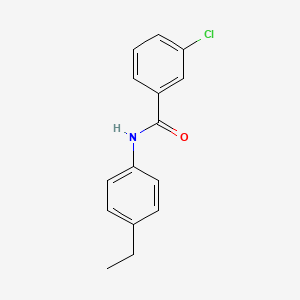
N-(2-hydroxyphenyl)-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-hydroxyphenyl)-3,4,5-trimethoxybenzamide” is a complex organic compound. It likely contains a benzamide group, which is a common feature in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving carboxylic acids and amines .Chemical Reactions Analysis
The chemical reactions of this compound would depend on its exact structure and the conditions under which it is used. Benzamides and phenols both participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Phenols typically exhibit weak acidity, while benzamides are generally stable under normal conditions .Aplicaciones Científicas De Investigación
Memory Enhancement and Acetylcholinesterase Inhibition
N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives have been explored for their potential as memory enhancers. These derivatives inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, a neurotransmitter involved in memory and learning. In vitro and in vivo studies have shown that these compounds can significantly increase memory retention and exhibit inhibitory activity against acetylcholinesterase, with one compound demonstrating a 97% maximal percent inhibition at 50 µM. Molecular docking and simulation studies further supported their potential by revealing favorable interactions with the enzyme's active site, suggesting these derivatives as promising candidates for treating memory-related disorders (Piplani, Sharma, Mehta, & Malik, 2018).
Electrocatalytic Determination of Biomolecules
A novel modified N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs carbon paste electrode was developed for the electrocatalytic determination of glutathione and piroxicam. This biosensor exhibited potent and persistent electron mediating behavior, allowing for the linear and sensitive detection of both compounds in a wide concentration range. Such biosensors could be instrumental in clinical diagnostics and pharmaceutical analysis, providing a new avenue for the sensitive and selective measurement of important biomolecules (Karimi-Maleh et al., 2014).
Mecanismo De Acción
Target of Action
Similar compounds such as n-(2-hydroxyphenyl)-2-propylpentanamide (oh-vpa) have been designed as selective inhibitors of histone deacetylase (hdac) . HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a condensed and transcriptionally silenced chromatin structure.
Mode of Action
For instance, OH-VPA, a related compound, has been shown to inhibit HDAC, leading to an open chromatin structure and promoting gene transcription .
Biochemical Pathways
For example, HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells .
Result of Action
Similar compounds like oh-vpa have demonstrated antiproliferative activity against various cancer cell lines, including breast cancer and cervical cancer cells . This suggests that N-(2-hydroxyphenyl)-3,4,5-trimethoxybenzamide might also exhibit antiproliferative or other cytotoxic effects.
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-hydroxyphenyl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-20-13-8-10(9-14(21-2)15(13)22-3)16(19)17-11-6-4-5-7-12(11)18/h4-9,18H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTUGJJKXQRAIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2463784.png)



![N-(2,4-dimethylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2463793.png)

![5-chloro-2-methoxy-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2463796.png)
![6-Cyano-N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2463797.png)

![N-[1-(2-bromoacetyl)cyclohexyl]-2,2,2-trifluoroacetamide](/img/structure/B2463799.png)


![1-methyl-5-[(pentyloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2463802.png)
